5-Chloro-2-methyl-3-nitrobenzonitrile
Overview
Description
5-Chloro-2-methyl-3-nitrobenzonitrile: is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile typically involves the nitration of 2-methyl-5-chlorobenzonitrile. One common method includes the reaction of 2-methyl-5-chlorobenzonitrile with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed:
Reduction: 5-Chloro-2-methyl-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 5-Chloro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 5-Chloro-2-methyl-3-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications .
Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-3-nitrobenzonitrile and its derivatives depends on the specific application and the molecular targets involved. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the nitrile group can participate in various biochemical reactions .
Comparison with Similar Compounds
- 5-Chloro-2-nitrobenzonitrile
- 2-Methyl-5-nitrobenzonitrile
- 5-Chloro-2-fluorobenzonitrile
Comparison: 5-Chloro-2-methyl-3-nitrobenzonitrile is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes . Compared to 5-Chloro-2-nitrobenzonitrile, the additional methyl group in this compound can affect its steric and electronic properties, potentially leading to different reactivity and applications . Similarly, the presence of a fluorine atom in 5-Chloro-2-fluorobenzonitrile can significantly alter its chemical behavior compared to this compound .
Properties
IUPAC Name |
5-chloro-2-methyl-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHNBNZXLYAALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.